Cbz-3-Chloro-D-Phenylalanine Cbz-3-Chloro-D-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3681252
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 333.84

Cbz-3-Chloro-D-Phenylalanine

CAS No.:

Cat. No.: VC3681252

Molecular Formula:

Molecular Weight: 333.84

* For research use only. Not for human or veterinary use.

Cbz-3-Chloro-D-Phenylalanine -

Specification

Molecular Weight 333.84

Introduction

Chemical Properties and Structure

Molecular Structure

Cbz-3-Chloro-D-Phenylalanine features a D-phenylalanine backbone with a chlorine substitution at the 3-position of the phenyl ring and a carbobenzyloxy protecting group attached to the amino nitrogen. The compound maintains the carboxylic acid functionality of the original amino acid, allowing it to participate in peptide bond formation and other carboxylic acid reactions while keeping the amino group protected from unwanted side reactions.

Chemical Identifiers

The chemical identifiers for Cbz-3-Chloro-D-Phenylalanine can be derived from its unprotected precursor, 3-Chloro-D-phenylalanine:

PropertyValue
Base Compound CAS80126-52-9
Base Compound Molecular FormulaC₉H₁₀ClNO₂
Base Compound Molecular Weight199.634 g/mol
Base Compound IUPAC Name(2R)-2-amino-3-(3-chlorophenyl)propanoic acid
Cbz-Protected CompoundAdds C₈H₇O₂ to the structure
Estimated Molecular Weight of Cbz-Protected CompoundApproximately 334 g/mol

The Cbz protection significantly alters the compound's physical and chemical properties compared to the unprotected amino acid, affecting solubility, reactivity, and spectroscopic properties.

Physical and Chemical Properties

Cbz-3-Chloro-D-Phenylalanine exhibits several distinctive physical and chemical properties:

  • Physical state: Typically a white to off-white crystalline solid

  • Solubility: Limited solubility in water, but soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide

  • Stability: Generally stable under normal laboratory conditions, but sensitive to strong acids and bases that can affect the protecting group

  • UV Absorption: Enhanced UV absorption due to the presence of the Cbz group and chlorophenyl moiety

  • Optical Rotation: Positive specific rotation due to the D-configuration of the amino acid

Synthesis Methods

Protection of the Amino Group

The synthesis of Cbz-3-Chloro-D-Phenylalanine typically involves the protection of the amino group of 3-Chloro-D-phenylalanine with a carbobenzyloxy (Cbz) group. This protection step is crucial for controlling the reactivity of the amino group in subsequent reactions.

The general procedure involves the following steps:

  • Dissolving 3-Chloro-D-phenylalanine in an appropriate solvent system

  • Adding a base to deprotonate the amino group

  • Introducing benzyl chloroformate (CbzCl) as the protecting agent

  • Allowing the reaction to proceed under controlled conditions

  • Isolating and purifying the protected amino acid

Reaction Conditions

The protection reaction typically requires careful control of pH and temperature to achieve optimal yields and minimize side reactions. Common reaction conditions include:

  • Solvent system: Water/dioxane or water/acetone mixtures

  • Base: Sodium hydroxide or sodium carbonate to maintain alkaline conditions

  • Temperature: Usually conducted at 0-5°C initially, then allowed to warm to room temperature

  • Reaction time: Typically 2-4 hours depending on scale and conditions

  • pH control: Maintaining pH between 8-10 during the reaction phase

Purification Methods

After synthesis, Cbz-3-Chloro-D-Phenylalanine requires purification, which may involve several techniques:

  • Acidification of the reaction mixture to precipitate the product

  • Extraction with organic solvents such as ethyl acetate

  • Column chromatography for higher purity requirements

  • Recrystallization from appropriate solvent systems

  • Analytical validation using techniques such as HPLC, NMR, and mass spectrometry

Chemical Reactions

Types of Reactions

Cbz-3-Chloro-D-Phenylalanine participates in several types of chemical reactions that make it valuable in organic synthesis:

Peptide Coupling Reactions

The compound can form peptide bonds with other amino acids through its carboxylic acid group, while the amino group remains protected by the Cbz group. This selective reactivity is essential in peptide synthesis, allowing for controlled and sequential peptide bond formation.

Deprotection Reactions

The Cbz protecting group can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amino group when needed in a synthetic sequence. This orthogonal protection strategy makes it compatible with various synthetic schemes.

Functional Group Transformations

The carboxylic acid group can undergo various transformations, including esterification, amidation, and reduction, allowing for diverse modifications of the molecule while maintaining the integrity of the protected amino group.

Halogen-Related Reactions

The chlorine atom at the 3-position of the phenyl ring can participate in various reactions, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation, providing additional synthetic handles for further modifications.

Reagents and Conditions

The choice of reagents and conditions for reactions involving Cbz-3-Chloro-D-Phenylalanine is critical for optimizing yield and selectivity. Some common reagents and conditions include:

Reaction TypeCommon ReagentsTypical Conditions
Peptide CouplingDCC/NHS, HATU, PyBOPDMF or DCM, 0°C to RT, 2-24h
Cbz DeprotectionH₂, Pd/CMethanol or ethanol, RT, 1-6h
EsterificationSOCl₂, ROH or EDC/DMAPAppropriate solvent, 0°C to reflux
Cross-couplingPd catalysts, boronic acidsTHF or dioxane, elevated temperature

Products Formed

The reactions of Cbz-3-Chloro-D-Phenylalanine can lead to various products, including:

  • Protected peptides containing the 3-chloro-D-phenylalanine residue

  • Deprotected 3-Chloro-D-phenylalanine for further modifications

  • Esters and amides derived from the carboxylic acid functionality

  • Modified derivatives where the chlorine has been substituted or used in coupling reactions

  • Complex peptide structures with enhanced stability and specific conformational properties

Applications in Chemistry and Biochemistry

Role in Peptide Synthesis

Cbz-3-Chloro-D-Phenylalanine serves as an important building block in peptide synthesis, offering several advantages:

  • The D-configuration provides stability against proteolytic degradation in biological systems

  • The chlorine substituent can enhance binding interactions with target proteins

  • The protected amino group allows for controlled, sequential peptide bond formation

  • The resulting peptides can have unique conformational properties that influence their biological activity

These features make it particularly valuable in the synthesis of peptides designed for pharmaceutical applications, where stability and specific binding properties are critical.

Pharmaceutical Development

In pharmaceutical research, this compound contributes to the development of:

  • Peptide-based drugs with improved stability and pharmacokinetic properties

  • Enzyme inhibitors where the D-configuration and chlorine substitution provide specific interactions

  • Peptidomimetics that mimic natural peptide structures with enhanced properties

  • Probes for studying protein-ligand interactions

  • Novel therapeutic candidates for various disease targets

Research Applications

The compound finds applications in various research areas:

  • Structure-activity relationship studies in medicinal chemistry

  • Development of new synthetic methodologies in organic chemistry

  • Investigation of stereoselective reactions

  • Exploration of halogen bonding in biological systems

  • Creation of peptide libraries for drug discovery programs

Comparison with Related Compounds

Comparison with L-isomer

Cbz-3-Chloro-D-Phenylalanine differs from its L-isomer counterpart (Cbz-3-Chloro-L-Phenylalanine) in several important aspects:

FeatureCbz-3-Chloro-D-PhenylalanineCbz-3-Chloro-L-Phenylalanine
StereochemistryR-configuration at α-carbonS-configuration at α-carbon
Biological RecognitionGenerally not recognized by natural enzymesCan be recognized by natural enzymes
Stability in vivoEnhanced resistance to proteolytic degradationNatural susceptibility to proteolytic enzymes
Optical RotationPositiveNegative
ApplicationsOften in peptide-based drug developmentMore common in natural peptide synthesis

Comparison with Unprotected 3-Chloro-D-phenylalanine

The presence of the Cbz protecting group significantly changes the properties of the compound compared to unprotected 3-Chloro-D-phenylalanine:

FeatureCbz-3-Chloro-D-Phenylalanine3-Chloro-D-phenylalanine
Reactivity of Amino GroupProtected, selective reactivityFreely reactive
SolubilityMore soluble in organic solventsMore soluble in polar solvents
Molecular WeightHigher (approximately 334 g/mol)Lower (199.634 g/mol)
ApplicationsPeptide synthesis, controlled reactionsDirect amino acid applications
UV AbsorptionEnhanced due to Cbz groupLower

Comparison with Other Protected Derivatives

Different protecting groups offer various advantages depending on the application:

Protection StrategyAdvantagesDisadvantages
Cbz ProtectionStable to basic conditions, UV-detectableRequires hydrogenation for removal
Fmoc ProtectionEasily removed under mild basic conditionsCan be costlier
Boc ProtectionStable to hydrogenation, good for solution-phaseRequires strong acid for removal

Mechanism of Action

Role as a Protected Amino Acid

The primary mechanism of action for Cbz-3-Chloro-D-Phenylalanine revolves around its role as a protected amino acid in peptide synthesis. The Cbz group effectively blocks the amino functionality, preventing it from participating in unwanted reactions during peptide coupling.

This protection allows for several critical functions in synthetic chemistry:

  • Selective activation of the carboxylic acid group for peptide bond formation

  • Controlled peptide bond formation with specific amino acid sequences

  • Step-wise synthesis of complex peptides with defined structures

  • Maintenance of stereochemical integrity during reactions

  • Prevention of cyclization and other side reactions that can occur with unprotected amino groups

Selective Coupling Capabilities

The protected nature of the compound enables selective coupling reactions through:

  • Activation of the carboxylic acid group using coupling reagents like carbodiimides or phosphonium salts

  • Reaction with free amino groups of other amino acids to form amide bonds

  • Formation of peptide bonds while maintaining the Cbz protection on the amino terminus

  • Sequential elongation of the peptide chain in either solid-phase or solution-phase synthesis

Deprotection Mechanisms

When required, the Cbz protecting group can be removed to reveal the free amino functionality. The most common deprotection method involves catalytic hydrogenation:

  • The compound is dissolved in an appropriate solvent (typically methanol or ethanol)

  • A catalytic amount of palladium on carbon (Pd/C) is added

  • The mixture is exposed to hydrogen gas

  • The Cbz group undergoes hydrogenolysis, releasing benzyl alcohol and carbon dioxide

  • The free amino group is revealed for subsequent reactions

Alternative deprotection methods include:

  • Strong acid treatment (HBr in acetic acid)

  • Liquid ammonia with sodium

  • Transfer hydrogenation using cyclohexadiene or formic acid

Current Research and Future Prospects

Recent Research Findings

Current research involving Cbz-3-Chloro-D-Phenylalanine focuses on several areas:

  • Development of improved synthesis methods with higher yields and purity

  • Exploration of the compound's potential in creating peptide-based therapeutics

  • Investigation of how the D-configuration and chlorine substitution affect peptide conformation

  • Utilization in the synthesis of peptidomimetics with enhanced properties

  • Application in developing peptides with improved pharmacokinetic profiles

Synthetic Applications

Researchers have employed this compound in various synthetic applications, including:

  • Creation of peptide libraries for drug discovery

  • Development of peptide-based enzyme inhibitors

  • Synthesis of peptidomimetics that mimic bioactive peptides

  • Production of peptide conjugates for targeted drug delivery

  • Generation of peptide-based materials with novel properties

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving Cbz-3-Chloro-D-Phenylalanine have revealed:

  • The influence of the chlorine substituent on binding affinity to target proteins

  • Effects of the D-configuration on peptide conformation and stability

  • Relationships between structural modifications and biological activity

  • Potential for developing selective ligands for specific targets

Future Research Directions

Future research directions involving Cbz-3-Chloro-D-Phenylalanine may include:

  • Expansion of its use in the development of peptide-based pharmaceuticals

  • Exploration of novel reaction methodologies involving the compound

  • Investigation of its potential in creating modified proteins with enhanced properties

  • Application in the development of peptide-based materials and catalysts

  • Integration into bioconjugation strategies for targeted therapies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator